REACTION_CXSMILES
|
[C:1](O)(=O)[CH3:2].[Cl:5][C:6]1[CH:7]=[C:8]([NH:12][N:13]=[C:14]([NH2:19])[CH2:15][O:16]CC)[CH:9]=[CH:10][CH:11]=1.[N:20]([O-])=O.[Na+].[OH2:24]>C1COCC1>[CH2:1]([O:24][C:15]([C:14]1[N:19]=[N:20][N:12]([C:8]2[CH:9]=[CH:10][CH:11]=[C:6]([Cl:5])[CH:7]=2)[N:13]=1)=[O:16])[CH3:2] |f:2.3|
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Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
N′-(3-chloro-phenyl)-2-ethoxyacetohydrazonamide
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Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)NN=C(COCC)N
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.36 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 h at 85° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to RT
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc
|
Type
|
EXTRACTION
|
Details
|
extracted with aqueous sodium bicarbonate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluted with hexane/EtOAc (90:10)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C=1N=NN(N1)C1=CC(=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |